molecular formula C13H19NO B14398369 6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one CAS No. 89807-11-4

6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one

Katalognummer: B14398369
CAS-Nummer: 89807-11-4
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: UWIPRQRVTWTVTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one is an organic compound with a unique structure that includes a butylamino group and a cyclohexa-2,4-dien-1-one core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one can be achieved through several methods. One common approach involves the reaction of a suitable aldehyde or ketone with butylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one exerts its effects involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other cyclohexa-2,4-dien-1-one derivatives with different substituents, such as methyl or ethyl groups. These compounds share structural similarities but may have different chemical and biological properties.

Uniqueness

6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its butylamino group and cyclohexa-2,4-dien-1-one core make it a versatile compound for various research and industrial purposes.

Eigenschaften

CAS-Nummer

89807-11-4

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

2-(butyliminomethyl)-4-ethylphenol

InChI

InChI=1S/C13H19NO/c1-3-5-8-14-10-12-9-11(4-2)6-7-13(12)15/h6-7,9-10,15H,3-5,8H2,1-2H3

InChI-Schlüssel

UWIPRQRVTWTVTE-UHFFFAOYSA-N

Kanonische SMILES

CCCCN=CC1=C(C=CC(=C1)CC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.